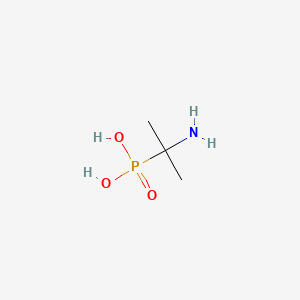

(2-Aminopropan-2-yl)phosphonic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related phosphonic acids involves intricate chemical reactions, often leading to a mixture of products. For instance, the phosphonomethylation of 1,3-diaminopropan-2-ol results in a complex mixture, including cyclic ethers and phosphonic acids, highlighting the challenging nature of synthesizing such compounds (Tsirul´nikova et al., 2015). Efficient synthesis routes have also been explored, such as the catalyst-free synthesis of (2-amino-4H-1-benzopyran-4-yl)phosphonates in polyethylene glycol, showcasing innovative approaches to phosphonic acid derivatives (Das et al., 2011).

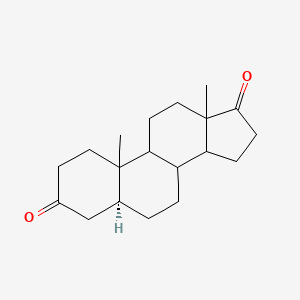

Molecular Structure Analysis

The molecular structure of phosphonic acids and their derivatives is pivotal for their chemical behavior and applications. Studies focusing on the crystal structures and molecular configurations provide insights into their interaction mechanisms and stability. For example, the first X-ray crystal structure determination of a difluoromethylenephosphonate moiety allowed for an isosteric comparison between the phosphate and phosphonate bond angles, aiding in the understanding of phosphonates as phosphate mimics in biological systems (Chambers et al., 1990).

Chemical Reactions and Properties

Phosphonic acids participate in various chemical reactions, contributing to their versatile applications. For instance, the synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates demonstrates their reactivity and the potential for generating compounds with unique properties (Olszewski & Boduszek, 2010). Such reactions are essential for developing novel materials and pharmaceuticals.

Physical Properties Analysis

The physical properties of (2-Aminopropan-2-yl)phosphonic acid and related compounds, such as solubility, melting points, and stability, are crucial for their practical applications. Studies on geminal bis(phosphonates) containing an amino group reveal their acid-base and complexation properties with metal ions, indicating their potential in material science and biochemistry (Kubíček et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity, and the ability to form complexes, distinguish phosphonic acids from other chemical groups. Their bioactive properties and application in bone targeting, drug design, and supramolecular materials highlight the broad utility of these compounds (Sevrain et al., 2017). Understanding these properties is essential for harnessing the full potential of phosphonic acids in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis : A study by Das et al. (2011) described the efficient synthesis of (2-amino-4H-1-benzopyran-4-yl)phosphonates, highlighting the use of (2-Aminopropan-2-yl)phosphonic acid derivatives in organic synthesis (Das, Balasubramanyam, Reddy, & Salvanna, 2011).

Medicinal Chemistry : Mucha, Kafarski, and Berlicki (2011) discussed the potential of α-aminophosphonate/phosphinate structural motifs in medicinal chemistry. They explored the broad capability of these compounds in influencing physiological and pathological processes, with applications in medicine and agrochemistry (Mucha, Kafarski, & Berlicki, 2011).

Biological Applications : Orsini, Sello, and Sisti (2010) reviewed the synthesis and biological activity of aminophosphonic acids and their derivatives. They highlighted their use in metabolic regulation, drug development against metabolic disorders, and other biological applications (Orsini, Sello, & Sisti, 2010).

Antifungal Activity : Hudson, Ismail, and Pianka (2001) investigated the antifungal activity of α-aminopropanephosphonic acid and its analogues, showing its potential use in agriculture (Hudson, Ismail, & Pianka, 2001).

Pharmaceutical Development : Lavielle et al. (1991) synthesized amino phosphonic acid derivatives of vinblastine and studied their antitumor activity, demonstrating the application of α-aminophosphonic acids in cancer treatment (Lavielle, Hautefaye, Schaeffer, Boutin, Cudennec, & Pierré, 1991).

Biogenic Molecules Research : McGrath, Chin, and Quinn (2013) reviewed the biochemistry and genetics of microbial metabolism of organophosphonates, including (2-Aminopropan-2-yl)phosphonic acid, discussing their role in the phosphorus cycle (McGrath, Chin, & Quinn, 2013).

Material Science : A study by Kubíček et al. (2007) explored the complexation properties of aminoalkylbis(phosphonates) in solution and in the solid state, indicating their potential applications in material science (Kubíček, Kotek, Hermann, & Lukeš, 2007).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-aminopropan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-3(2,4)8(5,6)7/h4H2,1-2H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGRPJWAYXRMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198407 | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminopropan-2-yl)phosphonic acid | |

CAS RN |

5035-79-0 | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5035-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)

![2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole](/img/structure/B1203376.png)